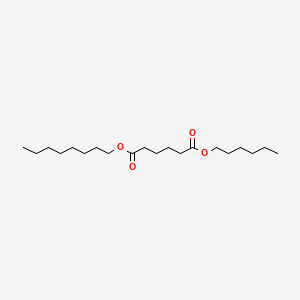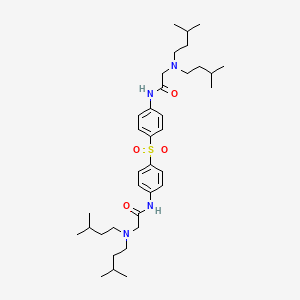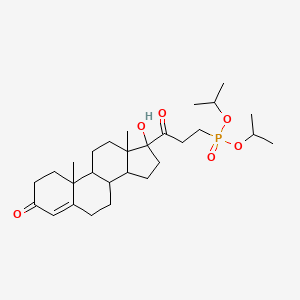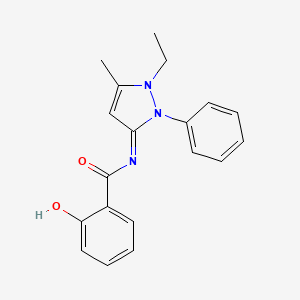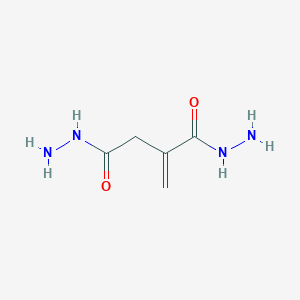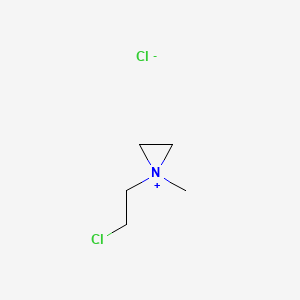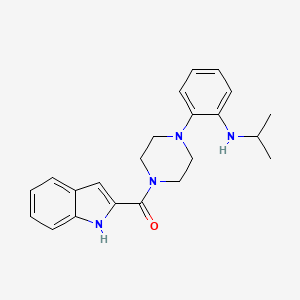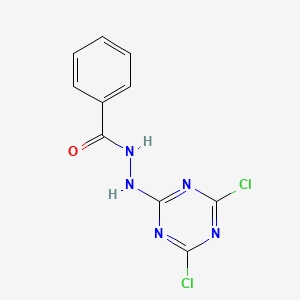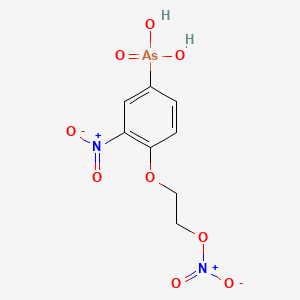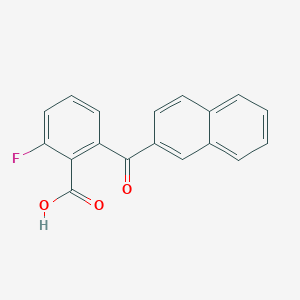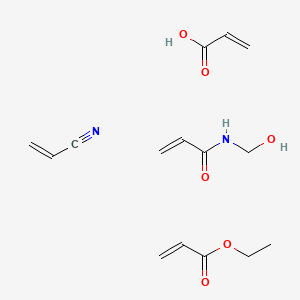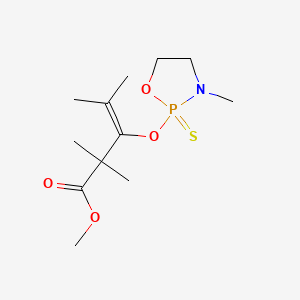
(1,4-Diaminobutyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diaminobutylphosphonic acid is an organic compound with the molecular formula C4H13N2O3P. It is characterized by the presence of two amino groups and a phosphonic acid group attached to a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diaminobutylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminobutane with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 1,4-diaminobutylphosphonic acid often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diaminobutylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted amino compounds .
Scientific Research Applications
1,4-Diaminobutylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, surfactants, and agrochemicals
Mechanism of Action
The mechanism of action of 1,4-diaminobutylphosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is of particular interest in the development of enzyme inhibitors for therapeutic use. The phosphonic acid group plays a crucial role in binding to the active site of enzymes, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminobutane: A related compound with similar structural features but lacking the phosphonic acid group.
1,4-Diaminopentylphosphonic acid: Another analog with an additional carbon in the butyl chain.
Phosphonic acid derivatives: Compounds with similar functional groups but different carbon chain lengths
Uniqueness
1,4-Diaminobutylphosphonic acid is unique due to the presence of both amino and phosphonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
20820-73-9 |
|---|---|
Molecular Formula |
C4H13N2O3P |
Molecular Weight |
168.13 g/mol |
IUPAC Name |
1,4-diaminobutylphosphonic acid |
InChI |
InChI=1S/C4H13N2O3P/c5-3-1-2-4(6)10(7,8)9/h4H,1-3,5-6H2,(H2,7,8,9) |
InChI Key |
OBJPQOZOSRAWEO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(N)P(=O)(O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


